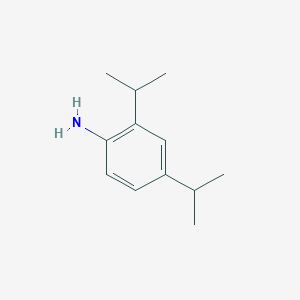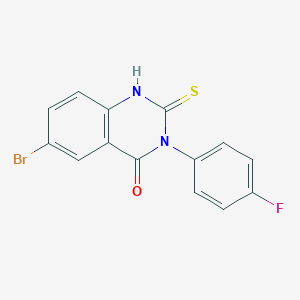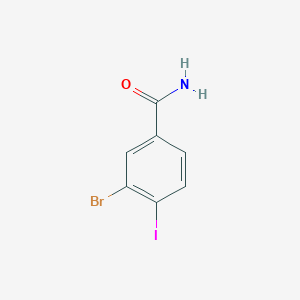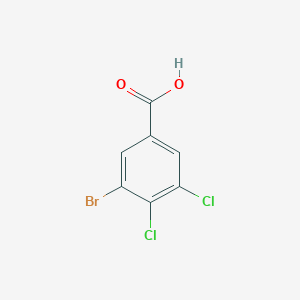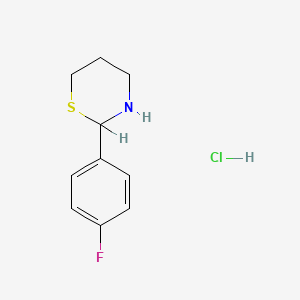
2,2'-Methylenebis(4-t-butylphenol)
Descripción general
Descripción
2,2’-Methylenebis(4-t-butylphenol) is a diarylmethane . It is a synthetic phenolic antioxidant that is extensively used in food packaging bags and cosmetics . The chemical formula of this compound is (2-(OH)-3-(CH₃)₃C-5-(CH₃)C₆H₂)₂CH₂ .
Synthesis Analysis
The synthesis of 2,2’-Methylenebis(4-t-butylphenol) involves a complex process. The Assay (GC, area%) of the synthesized product is ≥ 96.0 % (a/a) and the melting range is between 125 °C and 132 °C .Molecular Structure Analysis
The molecular structure of 2,2’-Methylenebis(4-t-butylphenol) is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
The chemical reactions involving 2,2’-Methylenebis(4-t-butylphenol) are complex and require further study .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’-Methylenebis(4-t-butylphenol) include a density of 1.07 g/cm3 at 20 °C, a flash point of 185 °C, an ignition temperature of 350 °C, a melting point of 123 - 127 °C, and a pH value of 4 - 7 (H₂O, 20 °C) in an aqueous suspension . It is practically insoluble with a solubility of 0.007 mg/l .Aplicaciones Científicas De Investigación
Antioxidant Activity
2,2'-Methylenebis(4-t-butylphenol) exhibits significant antioxidant properties. A study demonstrated its effectiveness as an antioxidant, particularly in o-bisphenols, due to reduced steric crowding around the hydroxyl group and stabilization of the aroxyl radical via intramolecular hydrogen bonding (Amorati et al., 2003).
X-ray Diffraction Studies
X-ray diffraction investigations of 2,2'-Methylenebis(4-t-butylphenol) revealed its crystalline properties. It was found to crystallize in the orthorhombic system with specific unit cell parameters, highlighting its potential for various applications in material science (Lasocha et al., 2005).
Reactivity with Peroxyl Radicals
The compound's reactivity with peroxyl radicals was studied, showing its potential in inhibiting oxidation processes. This property is essential for its use as a stabilizer in different materials (Zikmund et al., 1972).
Synthesis and Structure Analysis
Detailed synthesis and structure analyses of 2,2'-Methylenebis(4-t-butylphenol) derivatives have been conducted. These studies contribute to the understanding of its chemical properties and potential applications in various fields, such as polymer science and organic synthesis (Homden et al., 2008).
Aggregation in Solutions
Investigations into the aggregation behaviors of 2,2'-Methylenebis(4-t-butylphenol) in different solvents revealed its interactions through intra- and intermolecular hydrogen bonds. This understanding is crucial for its application in solvent-based systems (Pisareva et al., 2008).
Experimental and Theoretical Antioxidant Activity
Both experimental and theoretical studies on the antioxidant activity of 2,2'-Methylenebis(4-t-butylphenol) compounds have been conducted, providing insights into their efficiency and mechanism of action (Zoubi et al., 2017).
Application in Organic Synthesis
The compound's application as a bidentate Lewis acid in organic synthesis, specifically in accelerating Diels-Alder reactions, demonstrates its versatility in chemical processes (Ooi et al., 1998).
Polymeric Antioxidant Preparation
The preparation of polymeric antioxidants using 2,2'-Methylenebis(4-t-butylphenol) showcases its potential in enhancing the stability and properties of polymers (Wang et al., 2015).
Membrane Surface Modification
2,2'-Methylenebis(4-t-butylphenol) has been used in the surface modification of polymeric blend membranes, improving their anti-fouling properties and stability, vital in water treatment and filtration technologies (Rajesh & Murthy, 2017).
Safety and Hazards
2,2’-Methylenebis(4-t-butylphenol) may form combustible dust concentrations in air and may damage fertility or the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if exposed or concerned .
Propiedades
IUPAC Name |
4-tert-butyl-2-[(5-tert-butyl-2-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-20(2,3)16-7-9-18(22)14(12-16)11-15-13-17(21(4,5)6)8-10-19(15)23/h7-10,12-13,22-23H,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAGDDKHRDAVLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286883 | |
| Record name | 2,2'-methylenebis(4-t-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Methylenebis(4-t-butylphenol) | |
CAS RN |
799-13-3 | |
| Record name | NSC48161 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-methylenebis(4-t-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



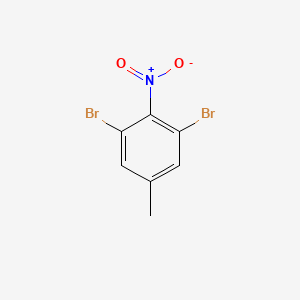
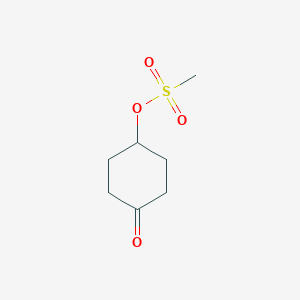

![1-[4-(Morpholin-4-yl)phenyl]propan-1-one](/img/structure/B3057299.png)
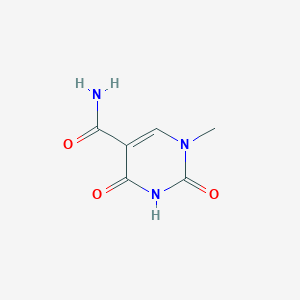
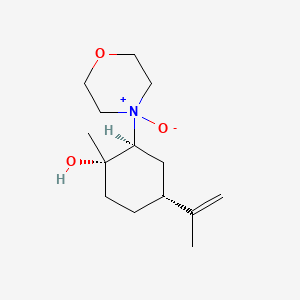
![4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate](/img/structure/B3057303.png)
